4-Chloro-6-fluorobenzene-1,3-diamine
Overview
Description
4-Chloro-6-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2. It is a derivative of benzene, featuring both chlorine and fluorine substituents on the aromatic ring, along with two amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluorobenzene-1,3-diamine typically involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation, followed by further reactions to introduce the desired functional groups . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical processes that ensure consistent quality and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluorobenzene-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized products .
Scientific Research Applications
4-Chloro-6-fluorobenzene-1,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluorobenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved . The compound’s unique structure allows it to bind to these targets with high specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6-fluorobenzene-1,3-diamine include:
- 4-Chloro-6-fluoro-1,2-phenylenediamine
- 2-Chloro-6-fluorobenzene-1,4-diamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it particularly useful in certain chemical and biological applications .
Properties
IUPAC Name |
4-chloro-6-fluorobenzene-1,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEOZDVWXHHKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290889 | |
Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-37-4 | |
Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1524-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-fluoro-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301290889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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